![molecular formula C9H13NO3 B15300271 Ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300271.png)
Ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-formyl-2-azabicyclo[211]hexane-4-carboxylate is a bicyclic compound that features a unique structure, making it an interesting subject for chemical research
Méthodes De Préparation
The synthesis of ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which is used to construct the bicyclic framework. This reaction can be carried out using photochemistry to access new building blocks . The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Analyse Des Réactions Chimiques
Ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its rigid structure makes it a valuable scaffold for drug design, particularly in the development of bioactive compounds . Additionally, its unique properties make it useful in materials science for the creation of new materials with specific characteristics .
Mécanisme D'action
The mechanism of action of ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with molecular targets through its rigid bicyclic structure. This rigidity allows for precise interactions with biological molecules, potentially leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate can be compared to other azabicyclo compounds, such as azabicyclo[2.2.2]octane and azabicyclo[3.2.1]octane. These compounds share similar bicyclic structures but differ in the size and arrangement of their rings.
Propriétés
Formule moléculaire |
C9H13NO3 |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-2-13-8(12)9-3-7(4-9)10(5-9)6-11/h6-7H,2-5H2,1H3 |
Clé InChI |
GWAVVYPNGBILCD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CC(C1)N(C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid](/img/structure/B15300190.png)
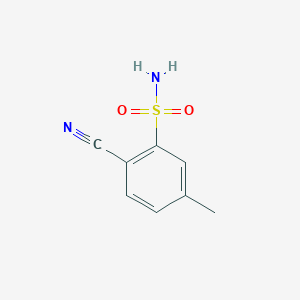
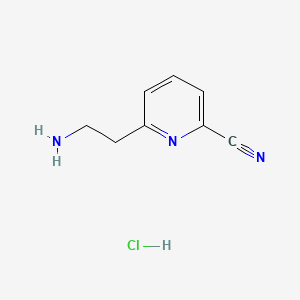
![Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15300206.png)


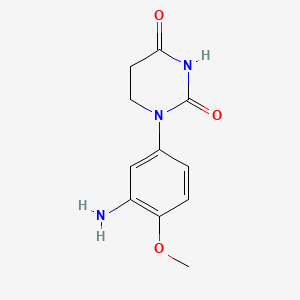

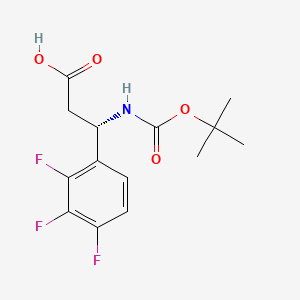
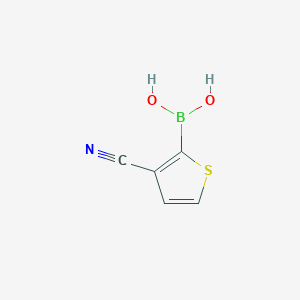

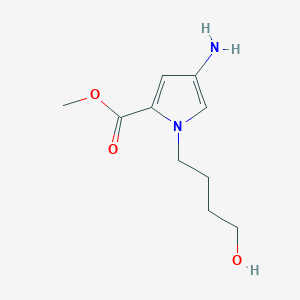
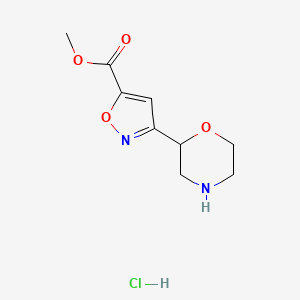
![5-[(2-Amino-2-ethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300263.png)
